N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
CAS No.: 868981-48-0
Cat. No.: VC6630805
Molecular Formula: C21H25N3O7S
Molecular Weight: 463.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868981-48-0 |
|---|---|
| Molecular Formula | C21H25N3O7S |
| Molecular Weight | 463.51 |
| IUPAC Name | N'-[(2-methoxyphenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C21H25N3O7S/c1-29-16-7-9-17(10-8-16)32(27,28)24-11-12-31-19(24)14-23-21(26)20(25)22-13-15-5-3-4-6-18(15)30-2/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26) |
| Standard InChI Key | MCSBATFGUAYLGV-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC |
Introduction
The compound N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic molecule that incorporates several functional groups, including an oxazolidine ring, a benzenesulfonyl group, and an ethanediamide backbone. This compound is not directly referenced in the provided search results, so we will construct a detailed analysis based on related compounds and general principles of organic chemistry.
Chemical Formula and Molecular Weight
The chemical formula for this compound can be deduced by combining the components:
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Oxazolidine ring: C3H5NO
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4-Methoxybenzenesulfonyl group: C7H7O3S
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Ethanediamide backbone: C2H4N2O2
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2-Methoxyphenylmethyl group: C8H9O2
The total molecular formula would be C20H29N3O7S, and the molecular weight can be calculated based on atomic masses:
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C: 12.01 g/mol
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H: 1.008 g/mol
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N: 14.01 g/mol
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O: 16.00 g/mol
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S: 32.07 g/mol
Thus, the molecular weight is approximately 463.53 g/mol.
Synthesis and Preparation
The synthesis of this compound would likely involve several steps, including the formation of the oxazolidine ring, attachment of the 4-methoxybenzenesulfonyl group, and incorporation of the ethanediamide backbone with the 2-methoxyphenylmethyl group. A general approach might involve:
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Oxazolidine Ring Formation: This could be achieved through a reaction involving a suitable amino alcohol and a carbonyl compound.
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Sulfonylation: Introduction of the 4-methoxybenzenesulfonyl group could be done using a sulfonyl chloride.
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Ethanediamide Synthesis: This might involve coupling reactions to attach the 2-methoxyphenylmethyl group to one end of the ethanediamide.
Potential Applications
Compounds with similar structures are often explored for their potential biological activities, such as antimicrobial or antiviral properties. The presence of the oxazolidine ring and sulfonyl group could suggest applications in pharmaceutical chemistry, particularly in the development of new antibiotics or drugs targeting specific enzymes.
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